4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-pyridin-2-ylethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9,16H,8,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERPSBYNMZTSBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-(pyridin-2-yl)ethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are typically employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of 4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pyridine ring in the structure is known to enhance the compound’s ability to interact with biological targets, leading to various biochemical effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Physical and Crystallographic Properties
- Crystallinity: Analogs with flexible linkers (e.g., ethylamino) exhibit varied crystal packing. For example, 4-[(2-phenylethyl)amino]benzoic acid forms layered structures stabilized by π-π stacking and hydrogen bonds , whereas rigid analogs like 4-(2-pyridyl)benzoic acid adopt planar configurations .
Biological Activity
4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid, also known as a pyridine-based amino acid derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound features a pyridine ring which is known to enhance the pharmacological properties of organic molecules. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
It consists of a benzoic acid moiety linked to a pyridine-containing ethylamine group. The structural features contribute to its interactions with biological targets.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For example, it has shown potent inhibitory activity against various receptor tyrosine kinases (RTKs), which are critical in cancer progression. The compound's ability to inhibit kinases such as EGFR and VEGFR2 has been highlighted in several assays:
- EGFR Inhibition : Compounds similar to this compound have shown inhibition rates ranging from 21% to 92% at concentrations of 10 nM .
- VEGFR2 Activity : Inhibitory activity against VEGFR2 was recorded between 16% and 48%, indicating potential as an antiangiogenic agent .
The mechanism by which this compound exerts its biological effects primarily involves the modulation of enzyme activity through binding interactions. The presence of the pyridine ring enhances hydrogen bonding capabilities, allowing the compound to interact effectively with active sites on target proteins. This interaction can lead to conformational changes that inhibit enzymatic activity, particularly in kinases involved in tumor growth and metastasis.
Research Findings and Case Studies
- In Vitro Studies : A study evaluating the cytotoxicity of various compounds, including derivatives of benzoic acid, found that those with a pyridine component exhibited improved activity against cancer cell lines such as MCF-7 and A549. The IC50 values for these compounds were significantly lower than standard treatments like doxorubicin .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between this compound and target kinases. The docking results indicated that the compound effectively occupies the ATP-binding pocket of these kinases, which is essential for their activation .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | EGFR Inhibition (%) | VEGFR2 Inhibition (%) |
|---|---|---|---|
| This compound | Structure | 21 - 92 | 16 - 48 |
| Imatinib | Structure | Reference | Reference |
| Nilotinib | Structure | Reference | Reference |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of 4-{[2-(Pyridin-2-yl)ethyl]amino}benzoic acid?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Crystal System/Space Group : Monoclinic , as observed in structurally related benzoic acid derivatives .
- Data Collection : Use MoKα radiation () at ~100 K to minimize thermal motion artifacts. Refinement with SHELXL or similar software ensures accurate bond lengths and angles (e.g., C–C bonds refined to ±0.002 Å) .
- Validation : Cross-check with powder XRD to confirm phase purity and rule out polymorphism.
Q. How can the purity of synthesized this compound be validated?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; UV detection at 254 nm) .
- Spectroscopy : and NMR to confirm proton environments (e.g., pyridyl protons at δ 8.3–8.5 ppm, aromatic benzoic acid protons at δ 6.8–7.6 ppm) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., : C 67.74%, H 5.65%, N 11.29%).
Q. What are optimal reaction conditions for synthesizing this compound?
- Methodological Answer :
- Coupling Reaction : React 4-aminobenzoic acid with 2-(2-pyridyl)ethyl bromide in DMF, using KCO as a base at 80°C for 12–16 hours .
- Workup : Acidify with HCl (pH 3–4) to precipitate the product, then recrystallize from ethanol/water .
- Yield Optimization : Monitor by TLC (silica gel, ethyl acetate/hexane 1:1); typical yields range 60–75% .
Advanced Research Questions
Q. How can co-crystallization strategies improve the solubility or stability of this compound?
- Methodological Answer :
- Co-former Selection : Use GRAS (Generally Recognized as Safe) agents like anthranilic acid, which forms hydrogen bonds via –NH and –COOH groups (e.g., 2:1 molar ratio in ethanol) .
- Structural Analysis : Confirm co-crystal formation via SCXRD; look for N–H···O and O–H···N interactions between pyridyl/amino groups and co-formers .
- Solubility Testing : Perform dissolution studies in PBS (pH 7.4) comparing co-crystals to the pure compound .
Q. What computational approaches predict the pharmacological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with targets like COX-2 or EGFR. The pyridyl and benzoic acid moieties often bind catalytic sites via π-π stacking and hydrogen bonding .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity using descriptors like logP and HOMO/LUMO energies .
- MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS; analyze RMSD (<2 Å indicates stable binding) .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line: HEK293 vs. HeLa; serum-free media to avoid protein binding) .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed ethylamino groups) that may confound results .
- Positive Controls : Include reference inhibitors (e.g., aspirin for COX-2 assays) to validate experimental setups .
Q. What strategies optimize the compound’s bioavailability in preclinical models?
- Methodological Answer :
- Prodrug Design : Esterify the –COOH group (e.g., ethyl ester) to enhance membrane permeability; hydrolyze in vivo via esterases .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm; PDI <0.1) for sustained release .
- Pharmacokinetics : Conduct IV/PO dosing in rodents; calculate AUC and using non-compartmental analysis (WinNonlin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
